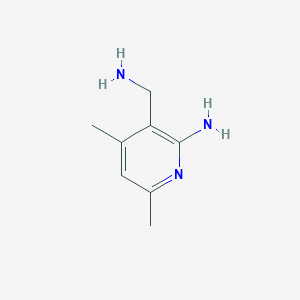

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine

描述

Tautomerism

The compound exhibits potential prototropic tautomerism due to the presence of amino groups. However, the aromatic pyridine ring stabilizes the canonical amino form, minimizing tautomeric shifts. Unlike 2-hydroxypyridine, which readily tautomerizes to a pyridone, 2-aminopyridine derivatives predominantly retain their amino structure.

Isomerism

Possible isomers include:

- Positional isomers : Varying substituent positions (e.g., 2-amino-4,6-dimethylpyridine, CAS 5407-87-4).

- Functional group isomers : Compounds with alternative nitrogen configurations (e.g., imino or pyridinone forms).

Structural comparison with related isomers :

| Compound | CAS Number | Key Difference |

|---|---|---|

| 2-Amino-4,6-dimethylpyridine | 5407-87-4 | Lacks the 3-aminomethyl group |

| 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one | 1173081-96-3 | Oxidized pyridinone structure |

The absence of conjugated π-electrons in the aminomethyl group limits resonance stabilization, further favoring the amino tautomer.

属性

IUPAC Name |

3-(aminomethyl)-4,6-dimethylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4,9H2,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBATIFWEVKVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1CN)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50542864 | |

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96551-20-1 | |

| Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50542864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 4,6-dimethylpyridin-2-amine with formaldehyde and subsequent reduction. The reaction conditions often require a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Produces corresponding pyridine N-oxides.

Reduction: Leads to the formation of reduced pyridine derivatives.

Substitution: Results in various substituted pyridine compounds.

科学研究应用

Medicinal Chemistry Applications

1.1 Dual Inhibitor Development

Recent studies have identified 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine as a promising candidate for developing dual inhibitors targeting EZH2 and HSP90. One notable study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cell growth in TMZ-resistant glioblastoma cell lines. The compound was incorporated into various molecular frameworks to enhance its potency and selectivity.

Case Study: EZH2-HSP90 Inhibitor

- Objective: To evaluate the efficacy of a dual inhibitor in glioblastoma treatment.

- Methodology: The compound was synthesized and tested against multiple glioblastoma cell lines.

- Results:

Table 1: Cell Growth Inhibition Data

| Compound | IC50 (μM) |

|---|---|

| Dual Inhibitor 1 | 1.015 ± 0.69 |

| Dual Inhibitor 2 | 10.83 ± 1 |

| Tazemetostat (control) | 79.81 ± 4.91 |

This compound has been linked to various biological activities beyond anticancer properties:

- Antifungal Activity: Exhibited effectiveness against certain fungal strains.

- Antibacterial Properties: Demonstrated inhibition of bacterial growth in preliminary studies.

- Antiviral Potential: Investigated for activity against viral infections.

These properties make it a versatile candidate for further pharmacological exploration.

Organic Synthesis Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in creating complex molecular architectures:

3.1 Synthesis of Novel Compounds

In synthetic chemistry, this compound has been utilized as a building block for synthesizing various derivatives with enhanced biological activities:

Example Synthesis Pathway:

- Starting Material: 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one

- Reagents: Triethylamine, EDC-HCl

- Conditions: Reactions conducted in dimethyl sulfoxide at controlled temperatures.

This pathway has led to the development of several novel compounds with improved pharmacological profiles .

Structural Insights and Computational Studies

Computational studies have provided insights into the molecular interactions and potential binding sites of this compound with biological targets:

4.1 Molecular Docking Studies

Molecular docking simulations have been performed to predict how this compound interacts with specific enzymes and receptors involved in cancer pathways:

- Findings: The compound showed favorable binding affinities with EZH2 and HSP90, supporting its role as an inhibitor.

Table 2: Docking Results Summary

| Target Enzyme | Binding Affinity (kcal/mol) |

|---|---|

| EZH2 | -9.5 |

| HSP90 | -8.7 |

作用机制

The mechanism of action of 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions, influencing the compound’s biological activity.

相似化合物的比较

Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives

Key Observations :

- Substituent Position: The position of the aminomethyl group (3 vs. 5) significantly impacts biological activity. For example, the 3-aminomethyl derivative is utilized in cancer research , while the 5-aminomethyl isomer lacks reported applications .

- Complexity of Substituents : Bulkier substituents, such as the alkyl chain in ’s compound, enhance specificity for enzyme inhibition .

Pyrimidin-2-amine Derivatives

Table 2: Comparison of Pyrimidin-2-amine Analogs

Key Observations :

生物活性

3-(Aminomethyl)-4,6-dimethylpyridin-2-amine, also known as 3-AP, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group and two methyl groups on the pyridine ring, which may influence its pharmacological properties. This article will explore the biological activity of 3-AP, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C8H12N2

- Molecular Weight: 152.19 g/mol

- CAS Number: 7063844

The compound features a pyridine ring substituted with an aminomethyl group at the 3-position and methyl groups at the 4 and 6 positions. This unique structure may contribute to its biological activity.

Research indicates that 3-AP exhibits various biological activities through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Antioxidant Properties : Preliminary studies suggest that 3-AP may possess antioxidant activity, helping to mitigate oxidative stress in cells.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Anticancer Activity : Some studies have explored its role in inhibiting cancer cell growth. For instance, research has indicated that derivatives of pyridine compounds can exhibit cytotoxic effects against various cancer cell lines.

- Neuroprotective Effects : Given its interaction with neurotransmitter systems, there is interest in studying its effects on neurodegenerative diseases.

Case Studies and Research Findings

Table 1: Biological Activities of this compound

Table 2: Comparative Analysis of Pyridine Derivatives

常见问题

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-(Aminomethyl)-4,6-dimethylpyridin-2-amine with high yield and purity?

- Methodological Answer : Optimal synthesis involves multi-step pathways, such as:

- Precursor selection : Use pyridine derivatives with methyl and aminomethyl substituents (e.g., 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile) to enable regioselective functionalization .

- Reaction conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or ethanol) to enhance nucleophilic substitution or condensation efficiency .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity, verified via HPLC and elemental analysis .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Use and NMR to confirm substituent positions (e.g., methyl groups at C4/C6, aminomethyl at C3). Compare chemical shifts with DFT-predicted values for validation .

- Mass spectrometry : High-resolution ESI-MS provides molecular ion ([M+H]) and fragmentation patterns to confirm molecular formula (e.g., CHN) .

- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.20%, H: 8.15%, N: 29.65%) to ensure purity .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the prediction of reactivity in this compound derivatives?

- Methodological Answer :

- Reactivity indices : Calculate Fukui indices (e.g., for nucleophilic sites) using B3LYP/6-31G(d) to identify reactive positions (e.g., C2-amine for electrophilic attacks) .

- Solvent effects : Incorporate polarizable continuum models (PCM) to simulate reaction energetics in solvents (e.g., water vs. DMSO), addressing discrepancies between gas-phase calculations and experimental outcomes .

- Validation : Cross-check computed transition states with experimental kinetic data (e.g., Arrhenius plots) to refine functional choices (e.g., M06-2X for dispersion interactions) .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions for derivative synthesis?

- Methodological Answer :

- Factorial design : Use 2 factorial experiments to screen variables (temperature, catalyst loading, solvent ratio). For example, a 2 design reduces experiments by 50% while identifying significant factors via ANOVA .

- Response surface methodology (RSM) : Model non-linear relationships (e.g., between pH and yield) using central composite designs to pinpoint optimal conditions (e.g., 90°C, 10 mol% catalyst) .

- High-throughput automation : Employ robotic platforms for parallel synthesis, enabling rapid screening of 50–100 conditions/day .

Q. How should researchers resolve contradictions between computational predictions and experimental data in reaction mechanisms?

- Methodological Answer :

- Multi-method validation : Combine DFT with ab initio molecular dynamics (AIMD) to account for solvent dynamics and temperature effects overlooked in static calculations .

- Kinetic isotope effects (KIE) : Measure substitution impacts on reaction rates to validate proposed transition states (e.g., C–H bond cleavage vs. proton transfer) .

- Post-reaction analysis : Use LC-MS or GC-MS to detect unexpected intermediates (e.g., dimerization byproducts) that explain mechanistic deviations .

Q. What methodologies align in vitro bioactivity data with molecular docking studies for this compound?

- Methodological Answer :

- Docking protocols : Apply AutoDock Vina with flexible receptor settings (e.g., bacterial DNA gyrase) to predict binding affinities. Validate with mutagenesis (e.g., Ala-scanning of active sites) .

- Permeability assays : Measure logP (octanol/water partition) and PAMPA permeability to correlate in silico ADMET predictions with cellular uptake in MIC assays .

- Dose-response modeling : Fit IC curves (e.g., sigmoidal fits) to compare experimental inhibition with docking scores, adjusting for false positives via counter-screening .

Q. How can researchers design derivatives of this compound to enhance selectivity in biological targets?

- Methodological Answer :

- Bioisosteric replacement : Substitute the aminomethyl group with sulfonamide or urea moieties to improve hydrogen-bonding interactions, guided by QSAR models .

- Steric tuning : Introduce bulky substituents (e.g., tert-butyl at C4) to block off-target binding pockets, analyzed via molecular dynamics (MD) simulations .

- Pharmacophore mapping : Generate 3D pharmacophore models (e.g., hydrogen-bond donors/acceptors) to prioritize derivatives with complementary target geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。